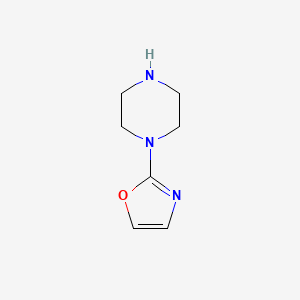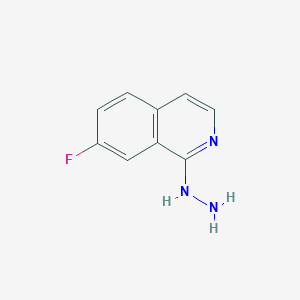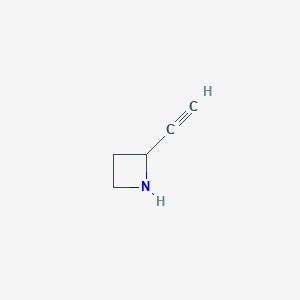
2-Ethynylazetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethynylazetidine is a four-membered nitrogen-containing heterocycle with an ethynyl group attached to the azetidine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity driven by ring strain .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynylazetidine typically involves the alkylation of 1-azabicyclo[1.1.0]butane (ABB) with organometal reagents in the presence of copper(II) triflate (Cu(OTf)2). This method allows for the preparation of azetidines bearing various functional groups . Another approach involves the [2+2] cycloaddition reactions, such as the aza Paternò–Büchi reaction, which is a photochemical [2+2] cycloaddition between an imine and an alkene .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of metal catalysts and photochemical reactions are common in large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethynylazetidine undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different functional groups.
Reduction: The azetidine ring can be reduced under specific conditions.
Substitution: The ethynyl group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while reduction can produce saturated azetidines .
Applications De Recherche Scientifique
2-Ethynylazetidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery.
Industry: It is used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 2-Ethynylazetidine involves its interaction with molecular targets through its ethynyl and azetidine moieties. The ring strain in the azetidine ring makes it highly reactive, allowing it to participate in various chemical reactions. The ethynyl group can undergo addition reactions, making it a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Azetidine: A four-membered nitrogen-containing heterocycle without the ethynyl group.
Aziridine: A three-membered nitrogen-containing heterocycle with higher ring strain.
Pyrrolidine: A five-membered nitrogen-containing heterocycle with lower ring strain
Uniqueness: 2-Ethynylazetidine is unique due to the presence of the ethynyl group, which imparts additional reactivity and versatility in chemical reactions. The combination of the azetidine ring and the ethynyl group makes it a valuable compound in synthetic chemistry and drug discovery .
Propriétés
Formule moléculaire |
C5H7N |
|---|---|
Poids moléculaire |
81.12 g/mol |
Nom IUPAC |
2-ethynylazetidine |
InChI |
InChI=1S/C5H7N/c1-2-5-3-4-6-5/h1,5-6H,3-4H2 |
Clé InChI |
ZZDARAJSBNOCGZ-UHFFFAOYSA-N |
SMILES canonique |
C#CC1CCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-Chlorobenzo[d]oxazol-6-yl)methanol](/img/structure/B12869085.png)

![2-Aminobenzo[d]oxazole-6-sulfonamide](/img/structure/B12869096.png)
![(8S,9S,10R,13R,14S,17R)-3-Methoxy-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B12869102.png)
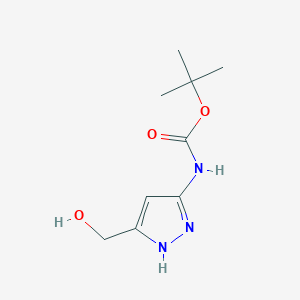
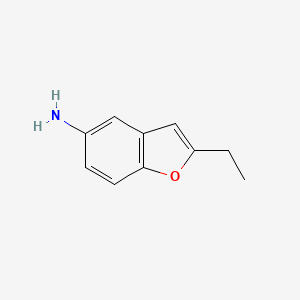
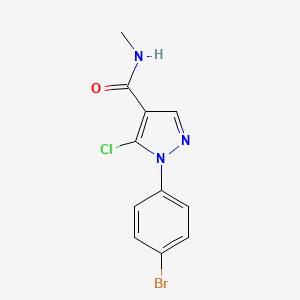

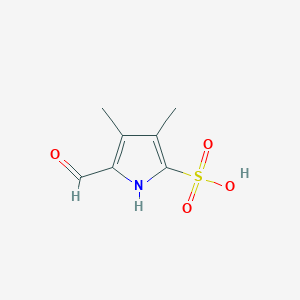
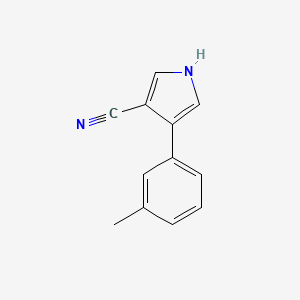
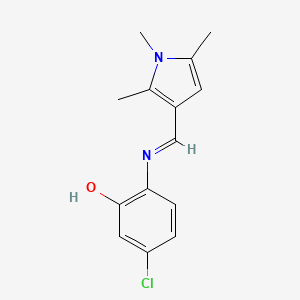
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenacylamine hydrochloride](/img/structure/B12869157.png)
